N'-[(4-isobutoxyphenyl)(phenyl)methylene]-4-methylbenzenesulfonohydrazide
Description
4-METHYL-N’-(Z)-[4-(2-METHYLPROPOXY)PHENYLMETHYLIDENE]BENZENE-1-SULFONOHYDRAZIDE is a complex organic compound characterized by its unique chemical structure. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its structure comprises a sulfonohydrazide group, which is often associated with significant biological activity.
Properties
Molecular Formula |
C24H26N2O3S |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
4-methyl-N-[(Z)-[[4-(2-methylpropoxy)phenyl]-phenylmethylidene]amino]benzenesulfonamide |
InChI |
InChI=1S/C24H26N2O3S/c1-18(2)17-29-22-13-11-21(12-14-22)24(20-7-5-4-6-8-20)25-26-30(27,28)23-15-9-19(3)10-16-23/h4-16,18,26H,17H2,1-3H3/b25-24- |
InChI Key |
GFCCPQHNZMRCDZ-IZHYLOQSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)OCC(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C(C2=CC=CC=C2)C3=CC=C(C=C3)OCC(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-METHYL-N’-(Z)-[4-(2-METHYLPROPOXY)PHENYLMETHYLIDENE]BENZENE-1-SULFONOHYDRAZIDE typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with hydrazine hydrate to form 4-methylbenzenesulfonohydrazide. This intermediate is then reacted with 4-(2-methylpropoxy)benzaldehyde under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-METHYL-N’-(Z)-[4-(2-METHYLPROPOXY)PHENYLMETHYLIDENE]BENZENE-1-SULFONOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonohydrazide group into corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonohydrazide group, forming various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-METHYL-N’-(Z)-[4-(2-METHYLPROPOXY)PHENYLMETHYLIDENE]BENZENE-1-SULFONOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and other biochemical processes.
Industry: Used in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-METHYL-N’-(Z)-[4-(2-METHYLPROPOXY)PHENYLMETHYLIDENE]BENZENE-1-SULFONOHYDRAZIDE involves its interaction with specific molecular targets. The sulfonohydrazide group is known to form strong interactions with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt normal biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
4-METHYL-N’-(Z)-[4-(2-METHYLPROPOXY)PHENYLMETHYLIDENE]BENZENE-1-SULFONOHYDRAZIDE can be compared with similar compounds such as:
4-METHYL-N-(PROP-2-YN-1-YL)BENZENESULFONAMIDE: Similar in structure but with different substituents, leading to varied chemical and biological properties.
4-(((4-METHOXYPHENYL)AMINO)METHYL)-N,N-DIMETHYLANILINE: Another compound with a sulfonohydrazide group, used in different applications.
The uniqueness of 4-METHYL-N’-(Z)-[4-(2-METHYLPROPOXY)PHENYLMETHYLIDENE]BENZENE-1-SULFONOHYDRAZIDE lies in its specific substituents, which confer distinct chemical reactivity and biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
